molecular formula C26H27N3O4S B6566304 N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}-2-methylpropanamide CAS No. 946221-35-8

N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}-2-methylpropanamide

Cat. No. B6566304
CAS RN: 946221-35-8
M. Wt: 477.6 g/mol
InChI Key: LSFOSRUXVOFNDJ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). It also contains a benzoyl group and a tetrahydroquinoline moiety .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable tetrahydroquinoline derivative with a benzoyl chloride to introduce the benzoyl group, followed by a reaction with a sulfonamide to introduce the sulfamoyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a benzoyl group, and a sulfamoyl group attached to a phenyl ring . The exact structure would depend on the positions of these groups on the rings.


Chemical Reactions Analysis

As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the sulfonamide group could be hydrolyzed under acidic or alkaline conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. Generally, sulfonamides are solid at room temperature and have relatively high melting points .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many sulfonamide derivatives are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria .

Safety and Hazards

Like all chemicals, proper precautions should be taken when handling this compound. The specific safety and hazard information would depend on the exact properties of the compound .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine or other fields, studying its physical and chemical properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-18(2)25(30)27-21-12-14-23(15-13-21)34(32,33)28-22-11-10-19-9-6-16-29(24(19)17-22)26(31)20-7-4-3-5-8-20/h3-5,7-8,10-15,17-18,28H,6,9,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFOSRUXVOFNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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